Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride
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Overview
Description
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C30H50Cl2N2O2S2 and a molecular weight of 605.7662 . This compound is characterized by the presence of disulfide bonds and tolyloxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride typically involves the formation of disulfide bonds and the incorporation of tolyloxy groups. One common synthetic route involves the reaction of 2-((6-(o-tolyloxy)hexyl)amino)ethyl)thiol with a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing disulfide bonds and tolyloxy groups.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Mechanism of Action
The mechanism of action of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride involves the formation and reduction of disulfide bonds. These bonds play a crucial role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which can affect the protein’s structure and activity .
Comparison with Similar Compounds
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride can be compared with other disulfide-containing compounds such as:
Cystine: A naturally occurring amino acid that contains a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione that contains a disulfide bond.
Dithiothreitol (DTT): A reducing agent that contains two thiol groups and can form disulfide bonds.
The uniqueness of this compound lies in its specific structure, which includes tolyloxy groups that can undergo unique chemical reactions and interactions .
Properties
CAS No. |
38920-80-8 |
---|---|
Molecular Formula |
C30H50Cl2N2O2S2 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
6-(2-methylphenoxy)hexyl-[2-[2-[6-(2-methylphenoxy)hexylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C30H48N2O2S2.2ClH/c1-27-15-7-9-17-29(27)33-23-13-5-3-11-19-31-21-25-35-36-26-22-32-20-12-4-6-14-24-34-30-18-10-8-16-28(30)2;;/h7-10,15-18,31-32H,3-6,11-14,19-26H2,1-2H3;2*1H |
InChI Key |
IOWSLMRRCJUHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCC[NH2+]CCSSCC[NH2+]CCCCCCOC2=CC=CC=C2C.[Cl-].[Cl-] |
Origin of Product |
United States |
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